

Application Notes and Protocols: In Vitro Evaluation of Dolutegravir Against HIV-2

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro activity of **dolutegravir** (DTG), a second-generation integrase strand transfer inhibitor (INSTI), against Human Immunodeficiency Virus Type 2 (HIV-2). The document summarizes key quantitative data on **dolutegravir**'s potency and resistance profile, and provides detailed protocols for relevant in vitro assays.

Introduction

Dolutegravir is a critical component of antiretroviral therapy (ART) for HIV-1, and its utility against HIV-2 is an area of significant research interest.[1] In vitro studies are essential for determining the efficacy of antiretroviral agents, defining their mechanisms of action, and understanding resistance pathways. This document outlines the in vitro performance of **dolutegravir** against wild-type and mutant strains of HIV-2.

Dolutegravir inhibits the HIV integrase enzyme by binding to the active site and blocking the strand transfer step of retroviral DNA integration into the host cell genome.[2][3] This mechanism is crucial for halting the viral replication cycle.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of **dolutegravir** against various HIV-2 isolates, including wild-type and INSTI-resistant strains. Data is presented as the 50% effective



concentration (EC50), which represents the concentration of the drug required to inhibit 50% of viral replication.

Table 1: In Vitro Activity of **Dolutegravir** Against Wild-Type HIV-1 and HIV-2

Virus Isolate	Туре	Mean EC50 (nM) ± SD
HIV-1 NL4-3	HIV-1	1.5 ± 0.6
HIV-2 ROD9	HIV-2 (Group A)	2.3 ± 0.7
HIV-2 Isolates	HIV-2 (Group A)	1.9 ± 0.5
HIV-2 Isolates	HIV-2 (Group B)	2.6 ± 0.9

Data compiled from single-cycle infectivity assays.[4][5]

Table 2: Fold Change in **Dolutegravir** EC50 for HIV-2 ROD9 with Integrase Resistance Mutations

Integrase Mutation(s)	Fold Change in EC50 vs. Wild-Type	Level of Resistance
E92Q	2-6	Low
Y143C	2-6	Low
E92Q + Y143C	2-6	Low
Q148R	2-6	Low
Q148K	10-46	Moderate
E92Q + N155H	10-46	Moderate
T97A + N155H	10-46	Moderate
G140S + Q148R	10-46	Moderate
T97A + Y143C	>5000	High

Fold change is a relative measure of resistance compared to the wild-type virus.[4][5]



Experimental ProtocolsSingle-Cycle Infectivity Assay

This assay is used to determine the EC50 of **dolutegravir** against HIV-2 in a single round of viral infection.

Materials:

- HEK 293T/17 cells
- Plasmids encoding the HIV-2 genome (e.g., pROD9)
- Transfection reagent (e.g., chloroquine)
- **Dolutegravir** (Selleck Chemicals, Inc.)
- Target cells (e.g., MAGIC-5A cells)
- Cell culture medium and supplements
- Luciferase assay reagent
- Luminometer

Protocol:

- Virus Production:
 - Seed HEK 293T/17 cells in appropriate culture vessels.
 - Transfect the cells with the HIV-2 genomic plasmid using a suitable transfection reagent.
 [6]
 - Culture the cells for 48-72 hours.
 - Harvest the cell supernatant containing viral particles.
 - Filter the supernatant to remove cellular debris.



- Determine the virus titer.
- Drug Susceptibility Assay:
 - Seed target cells (e.g., MAGIC-5A) in a 96-well plate.
 - Prepare serial dilutions of dolutegravir in cell culture medium.
 - Add the diluted dolutegravir to the wells containing the target cells.
 - Infect the cells with a standardized amount of the prepared HIV-2 virus stock.
 - Include no-drug (solvent-only) controls.[6]
 - Incubate the plates for 48 hours.
- Data Analysis:
 - Lyse the cells and measure luciferase activity using a luminometer.
 - Express the results as a percentage of the no-drug control.
 - Calculate the EC50 value by fitting the dose-response data to a sigmoid curve using appropriate software (e.g., Prism).[4][6]

Spreading Infection Assay

This assay evaluates the effect of **dolutegravir** on viral replication over multiple rounds of infection.

Materials:

- CEM-ss T-cell line
- HIV-2 virus stock (e.g., ROD9)
- Dolutegravir
- Cell culture medium and supplements



· Reverse transcriptase (RT) activity assay kit

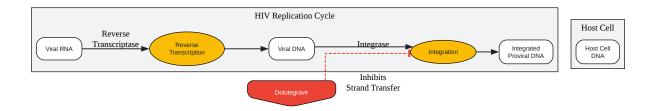
Protocol:

- Cell Infection:
 - Infect CEM-ss cells with the HIV-2 virus stock at a defined multiplicity of infection (MOI).
 - Culture the infected cells in the presence of serial dilutions of dolutegravir.
 - Maintain the cultures for a specified period (e.g., up to seven days), periodically replacing the medium containing the appropriate drug concentration.
- Monitoring Viral Spread:
 - At various time points, collect aliquots of the cell culture supernatant.
 - Measure the reverse transcriptase (RT) activity in the supernatant as an indicator of viral replication.
- Data Analysis:
 - Plot the RT activity against the drug concentration.
 - Determine the EC50 value, which is the concentration of dolutegravir that inhibits RT activity by 50% compared to the no-drug control.

Visualizations

Dolutegravir Mechanism of Action



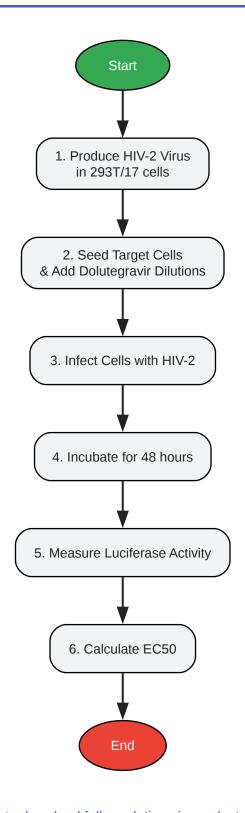


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Caption: **Dolutegravir** inhibits the HIV integrase enzyme, preventing viral DNA integration.

Experimental Workflow: Single-Cycle Infectivity Assay



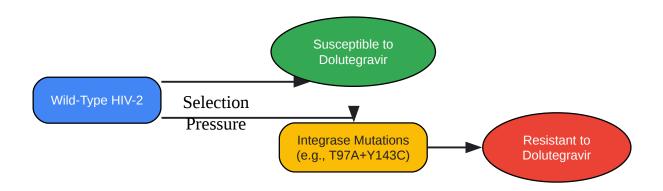


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Caption: Workflow for determining dolutegravir's EC50 using a single-cycle assay.

Logical Relationship: Dolutegravir Resistance in HIV-2





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Caption: Integrase mutations can lead to **dolutegravir** resistance in HIV-2.

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